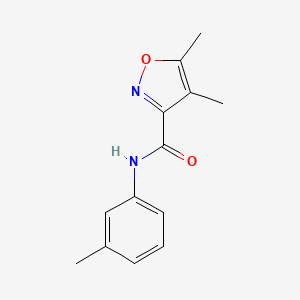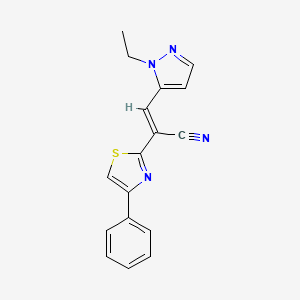![molecular formula C20H17F2N5O2S B10952083 N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10952083.png)
N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a difluoromethoxyphenyl group, a thiazole ring, and a pyrazolo[3,4-b]pyridine core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is the Friedlander condensation, which involves the reaction of an aminoaldehyde with reactive methylenes to form the pyrazolo[3,4-b]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo, typically using reagents like halogens, nitric acid, and sulfuric acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential, particularly in developing new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibiting enzyme activity or altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a kinase inhibitor in cancer research.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its potential as a therapeutic agent in treating various diseases.
Uniqueness
N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the difluoromethoxyphenyl group and the thiazole ring enhances its potential for diverse applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H17F2N5O2S |
|---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
N-[4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl]-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H17F2N5O2S/c1-10-8-14(16-11(2)26-27(3)17(16)23-10)18(28)25-20-24-15(9-30-20)12-4-6-13(7-5-12)29-19(21)22/h4-9,19H,1-3H3,(H,24,25,28) |
InChI Key |
BBMPTHDRLZVBFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]butanamide](/img/structure/B10952009.png)

![Dimethyl 5-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}benzene-1,3-dicarboxylate](/img/structure/B10952022.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B10952029.png)
![1-[2-(diethylamino)ethyl]-5-(1,5-dimethyl-1H-pyrazol-4-yl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10952036.png)
![2-{3-[2-(2-chlorophenyl)ethyl]-1-[4-(dimethylamino)phenyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B10952044.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B10952045.png)
![2-ethoxy-4-{(E)-[(2Z)-2-(naphthalen-1-ylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B10952049.png)
![4-[5-[(3-chlorophenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10952059.png)
![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-ethyl-3-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B10952066.png)

![4-(2,6-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B10952068.png)
![(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-[(2-methylpropanoyl)oxy]ethanimidamide](/img/structure/B10952069.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-(2,4-dimethoxyphenyl)furan-2-carboxamide](/img/structure/B10952071.png)
